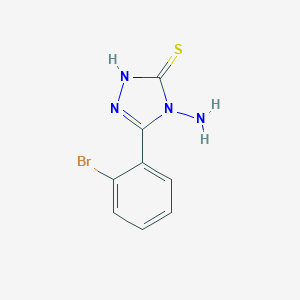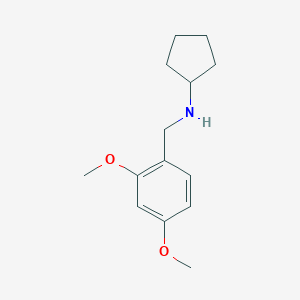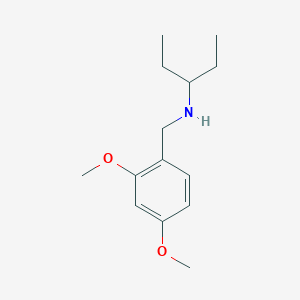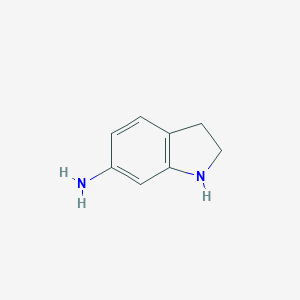![molecular formula C24H19N3O5 B187411 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione CAS No. 5808-71-9](/img/structure/B187411.png)
5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione, also known as BPO, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of heterocyclic compounds that possess a wide range of biological activities.
科学研究应用
5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. This compound has also been investigated for its ability to inhibit protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, this compound has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders.
作用机制
The mechanism of action of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of protein kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in proteins. By inhibiting protein kinases, this compound can disrupt cellular signaling pathways that are involved in cell growth and proliferation, leading to the suppression of cancer cell growth. This compound has also been shown to disrupt bacterial cell wall synthesis, leading to its antimicrobial activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death process, in cancer cells. This compound has also been shown to inhibit the growth of bacterial and viral pathogens. Additionally, this compound has been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the advantages of 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is its broad-spectrum activity against various types of cancer cells, bacteria, and viruses. This compound also exhibits low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions related to 5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione that warrant further investigation. One potential direction is the development of novel formulations that can enhance its solubility and bioavailability. Another direction is the identification of specific protein kinases that are inhibited by this compound, which can lead to the development of more targeted therapies. Additionally, further studies are needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and oxidative stress-related disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that possesses a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities. This compound has also been investigated for its ability to inhibit protein kinases and its neuroprotective properties. While this compound exhibits several advantages, including its broad-spectrum activity and low toxicity, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can be synthesized through a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with benzylamine to produce 2-benzylideneamino-4-nitrophenol. This intermediate is then reacted with 2,3-dihydrofuran to produce the key intermediate, this compound. The final product can be obtained through purification and isolation steps.
属性
CAS 编号 |
5808-71-9 |
|---|---|
分子式 |
C24H19N3O5 |
分子量 |
429.4 g/mol |
IUPAC 名称 |
5-benzyl-3-(4-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H19N3O5/c28-23-20-21(17-11-13-19(14-12-17)27(30)31)26(18-9-5-2-6-10-18)32-22(20)24(29)25(23)15-16-7-3-1-4-8-16/h1-14,20-22H,15H2 |
InChI 键 |
ILTXKNHWZXTCFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)

![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)


![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![3,4-dimethyl-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B187350.png)
![5-(Phenylsulfanylmethyl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B187351.png)
![1H-Indene-1-methanol,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-a,7a-dimethyl-,(aS,1S,3aR,4S,7aR)-](/img/structure/B187352.png)